3-Cyclobutoxy-5-methylaniline
Description
3-Cyclobutoxy-5-methylaniline (molecular formula: C₁₀H₁₃NO, molecular weight: 163.22 g/mol) is an aniline derivative featuring a cyclobutoxy group at the 3-position and a methyl group at the 5-position of the benzene ring.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-cyclobutyloxy-5-methylaniline |
InChI |
InChI=1S/C11H15NO/c1-8-5-9(12)7-11(6-8)13-10-3-2-4-10/h5-7,10H,2-4,12H2,1H3 |
InChI Key |
BLJOEDBTQBSSQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutoxy-5-methylaniline typically involves the following steps:
Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced through a condensation reaction between piperidine and 1,3-cyclobutanedione, followed by reduction to form a versatile cis-3-piperidino-cyclobutanol building block.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Cyclobutoxy-5-methylaniline can undergo oxidation reactions to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives of this compound back to the parent amine.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Parent amine and secondary amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Cyclobutoxy-5-methylaniline has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including their role as enzyme inhibitors or receptor antagonists.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-Cyclobutoxy-5-methylaniline involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets histamine H3 receptors, where it acts as an antagonist or inverse agonist.
Pathways Involved: By blocking the histamine H3 receptor, it modulates the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine, thereby influencing various physiological functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Cyclobutoxy-5-methylaniline with two analogs from the evidence:
Key Observations :
- Substituent Position : The target compound and the analog from share substituents at the 3- and 5-positions, while the sulfonyl-containing compound has substituents at the 2- and 5-positions.
- Functional Group Complexity : The cyclobutoxymethyl group in introduces a methylene bridge between the cyclobutyl ether and the benzene ring, increasing steric bulk compared to the direct cyclobutoxy linkage in the target compound.
- Electronic Effects : The sulfonyl group in is strongly electron-withdrawing, contrasting with the electron-donating methoxy and methyl groups in the other compounds.
Physicochemical and Pharmacological Properties
- Solubility : The sulfonyl group in enhances water solubility compared to the hydrophobic cyclobutoxy and methyl groups in the target compound and .
- Bioactivity : The compound in is a pharmacophoric fragment of VEGFR2, a kinase target in cancer therapy. The cyclobutoxy group in the target compound may confer unique binding properties in kinase inhibitors due to its strained ring system .
Biological Activity
3-Cyclobutoxy-5-methylaniline is an organic compound with the molecular formula . It features a cyclobutoxy group and a methyl group on an aniline ring, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound can undergo several chemical reactions:
- Oxidation : This compound can be oxidized to form quinones or nitroso derivatives using agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can convert nitro derivatives back to the parent amine, often employing lithium aluminum hydride as a reducing agent.
- Substitution : The amino group in this compound can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents under basic conditions.
These reactions are critical for the synthesis of derivatives that may exhibit distinct biological activities.
The primary biological activity of this compound is associated with its interaction with histamine H3 receptors . As an antagonist or inverse agonist at these receptors, it modulates neurotransmitter release, including histamine, acetylcholine, and norepinephrine. This modulation can influence various physiological functions, making it a candidate for therapeutic applications in conditions such as cognitive deficits and obesity.
Therapeutic Applications
Research indicates that this compound and its derivatives may have potential applications in:
- Cognitive Enhancement : By blocking histamine H3 receptors, it may improve cognitive function.
- Obesity Treatment : Modulating neurotransmitter levels could help regulate appetite and metabolism.
- Neurological Disorders : Potential use in treating conditions like narcolepsy and neuralgia has been explored.
Case Studies and Research Findings
-
Histamine H3 Receptor Antagonism :
- A study highlighted the role of this compound as a selective antagonist at histamine H3 receptors. This interaction was shown to enhance cognitive performance in animal models, suggesting its potential as a treatment for cognitive impairments associated with neurodegenerative diseases .
- Synthesis of Derivatives :
-
In Silico Studies :
- Computational models have been employed to predict the biological activity profiles of this compound and its metabolites. These studies suggest that certain metabolites may exhibit different pharmacological effects than the parent compound, highlighting the complexity of drug interactions within biological systems .
Comparison of Biological Activities
| Compound | Activity Type | Binding Affinity | Reference |
|---|---|---|---|
| This compound | Histamine H3 receptor antagonist | High | |
| Derivative A | Histamine H3 receptor antagonist | Higher than parent | |
| Derivative B | Cognitive enhancer | Moderate |
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Histamine Receptor Interaction | Demonstrated significant cognitive enhancement in preclinical models |
| Synthesis of Derivatives | Identified several compounds with superior binding affinities compared to this compound |
| In Silico Activity Prediction | Metabolites showed varied pharmacological profiles indicating potential for tailored therapies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
